molecular formula C11H10O2 B1338399 [3-(2-Furyl)phenyl]methanol CAS No. 89929-93-1

[3-(2-Furyl)phenyl]methanol

Cat. No. B1338399
CAS RN: 89929-93-1
M. Wt: 174.2 g/mol
InChI Key: SBTRFADZILHXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(2-Furyl)phenyl]methanol” is a chemical compound with the molecular formula C11H10O2 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of “[3-(2-Furyl)phenyl]methanol” or similar compounds has been discussed in several studies . For instance, new furan-based derivatives have been designed, synthesized, and evaluated for their cytotoxic and tubulin polymerization inhibitory activities .


Molecular Structure Analysis

The molecular structure of “[3-(2-Furyl)phenyl]methanol” can be analyzed using various spectroscopic techniques. For example, NMR spectroscopy can be used to study the electronic properties of 2-furyl and 3-furyl substituents attached to phosphanes and phosphonium salts .


Chemical Reactions Analysis

The chemical reactions involving “[3-(2-Furyl)phenyl]methanol” or similar compounds have been studied . For instance, the addition of organometallic reagents to 3-furfural provides 3-furyl alcohols, which can be converted to 2-substituted 3-furfurals upon oxidative rearrangement .


Physical And Chemical Properties Analysis

“[3-(2-Furyl)phenyl]methanol” is a hazardous chemical . Its physical and chemical properties can be analyzed using various techniques .

Scientific Research Applications

Anti-Leishmanial Activity

"[3-(2-Furyl)phenyl]methanol" has been isolated from the Atractilis gummifera rhizome and exhibits notable anti-leishmanial activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. This finding underscores the compound's potential as a basis for developing new anti-parasitic treatments (Deiva et al., 2019).

Synthesis and Chemical Studies

The photo-induced rearrangement of 2'-arylisoflavones, including those with furyl groups, has been developed for the synthesis of (2-hydroxyphenyl)(fused phenyl)methanones. This process is significant for its smooth operation without the need for metal catalysts, oxidants, or additives, presenting an environmentally friendly method for compound synthesis (Wang et al., 2019).

Conformational Studies

The conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester have been investigated using NMR spectroscopy. This research provides insights into the conformational behaviors of furyl-containing compounds in various solvents, contributing to a deeper understanding of their chemical properties (Forgó et al., 2005).

Therapeutic Potential in Alzheimer's Disease

Synthesized multifunctional amides showing moderate enzyme inhibitory potentials and mild cytotoxicity indicate the potential of furyl-containing compounds in the treatment of Alzheimer's disease. This highlights the possibility of developing new drugs based on these structural frameworks (Hassan et al., 2018).

Antibacterial Activity and Cytotoxicity

The synthesis of 2-furyl[(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives and their evaluation as antibacterial agents with mild cytotoxicity further demonstrate the applicability of furyl-containing compounds in medicinal chemistry. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, suggesting their utility as potential therapeutic agents (Abbasi et al., 2017).

Safety And Hazards

“[3-(2-Furyl)phenyl]methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

[3-(furan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTRFADZILHXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455739
Record name [3-(2-furyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Furyl)phenyl]methanol

CAS RN

89929-93-1
Record name [3-(2-furyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Ethyl 3-(2-furyl)benzoate [J. Chem. Soc., (B), 1971, 2305 was dissolved in 5 ml of anhydrous ethyl ether. With stirring under ice cooling, 23 mg of lithium aluminium hydride was added The mixture was stirred for 40 minutes. After the reaction, water and ethyl ether were added to extract the reaction mixture The extract was worked up in a customary manner to give 170 mg (yield 83%) of 3-(2-furyl)benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Ethyl 3-(2-furyl)benzoate J. Chem. Soc., (B), 1971, 2305] was dissolved in 5 ml of anhydrous ethyl ether, and with stirring under ice cooling, 23 mg of lithium aluminum hydride was added. The mixture was stirred for 40 minutes. After the reaction, the reaction mixture was extracted by adding water and ethyl ether. The extract was worked up in a customary manner to give 170 mg (yield 83%) of 3-(2-furyl)benzyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of 3.0 g (0.017 mol) of 3-(2-furanyl)benzaldehyde and 0.66 g (0.017 mol) of sodium borohydride in 30 mL of ethanol was stirred at ambient temperature for 18 hours. The reaction mixture was concentrated under reduced pressure to give a residual oil. The oil was dissolved in a mixture of methylene chloride and water, and was saturated with solid sodium chloride, then extracted with three portions of 100 mL each of methylene chloride. The combined extracts were dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give 3.0 g of 3-(2-furanyl)-phenylmethanol.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.